methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15004979
InChI: InChI=1S/C24H24N2O6/c1-12-18(24(28)32-5)20(19-14-8-6-7-9-15(14)26-23(19)27)21(25-12)13-10-16(29-2)22(31-4)17(11-13)30-3/h6-11,19,25H,1-5H3,(H,26,27)
SMILES:
Molecular Formula: C24H24N2O6
Molecular Weight: 436.5 g/mol

methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15004979

Molecular Formula: C24H24N2O6

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
IUPAC Name methyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C24H24N2O6/c1-12-18(24(28)32-5)20(19-14-8-6-7-9-15(14)26-23(19)27)21(25-12)13-10-16(29-2)22(31-4)17(11-13)30-3/h6-11,19,25H,1-5H3,(H,26,27)
Standard InChI Key AZEYUZWGGNXWLR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC

Introduction

Molecular Structure and Physicochemical Properties

Hybrid Architecture and Functional Groups

The compound’s structure merges three pharmacophoric units:

  • 2-Oxoindoline moiety: A bicyclic system comprising a six-membered benzene ring fused to a five-membered lactam ring, providing hydrogen-bonding capabilities via the carbonyl group .

  • Trimethoxyphenyl group: A trisubstituted aromatic ring with methoxy groups at the 3-, 4-, and 5-positions, enhancing lipophilicity and potential π-π stacking interactions.

  • Methylpyrrole carboxylate: A pyrrole ring substituted with a methyl group and a methyl ester, contributing to steric bulk and metabolic stability.

The spatial arrangement of these groups is critical for biological activity. X-ray crystallographic studies of analogous indole-pyrrole hybrids reveal planar geometries that facilitate intercalation into DNA or protein binding pockets .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC24H24N2O6\text{C}_{24}\text{H}_{24}\text{N}_{2}\text{O}_{6}
Molecular Weight436.5 g/mol
CAS Registry Number1144479-29-7
IUPAC Namemethyl 2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
Topological Polar Surface Area106 Ų

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The compound is synthesized via sequential reactions to assemble its heterocyclic framework:

  • Indoline Formation: Cyclization of aniline derivatives with chloral hydrate and hydroxylamine yields the 2-oxoindoline core .

  • Pyrrole Construction: A Paal-Knorr reaction between a 1,4-diketone and ammonium acetate generates the pyrrole ring, with methyl and ester groups introduced via alkylation and esterification.

  • Trimethoxyphenyl Incorporation: Suzuki-Miyaura coupling attaches the trimethoxyphenyl group to the pyrrole’s 5-position using a palladium catalyst.

Critical Reaction Parameters

  • Temperature: Maintaining 60–80°C during coupling steps minimizes side reactions.

  • Catalyst Load: 5 mol% Pd(PPh₃)₄ optimizes yield in cross-coupling steps.

  • Purification: Sequential chromatography (silica gel → HPLC) achieves >95% purity .

Table 2: Synthetic Yield Optimization

StepReagentsYield (%)Purity (%)
Indoline formationChloral hydrate, NH₂OH·HCl7890
Pyrrole alkylationMeI, K₂CO₃, DMF8288
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME6595

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro screens demonstrate potent activity against cancer cell lines:

  • A549 (Non-small cell lung cancer): IC₅₀ = 1.2 μM

  • KB (Oral epithelial carcinoma): IC₅₀ = 2.5 μM

  • MCF-7 (Breast adenocarcinoma): IC₅₀ = 3.1 μM

Structure-activity relationship (SAR) studies indicate that the trimethoxyphenyl group enhances tubulin polymerization inhibition, while the 2-oxoindoline moiety promotes DNA intercalation .

Mechanism of Action

  • Microtubule Disruption: The trimethoxyphenyl group binds to the colchicine site of β-tubulin, inhibiting microtubule assembly .

  • Topoisomerase II Inhibition: The planar indoline-pyrrole system intercalates DNA, stabilizing topoisomerase II-DNA cleavage complexes .

  • Apoptosis Induction: Caspase-3/7 activation and Bcl-2 downregulation occur at submicromolar concentrations.

Applications in Drug Discovery

Lead Optimization Candidates

Derivatives of this compound are being evaluated for:

  • Oral bioavailability: Ester-to-amide conversion (e.g., replacing methyl ester with piperazinylamide) improves metabolic stability.

  • Reduced cardiotoxicity: Chlorine substitution on the pyrrole ring diminishes hERG channel binding, as seen in analog OXSI-2 .

Preclinical Development Challenges

  • Solubility: LogP = 3.2 necessitates formulation with cyclodextrins or lipid nanoparticles.

  • CYP450 interactions: Moderate inhibition of CYP3A4 (IC₅₀ = 12 μM) requires dose adjustment .

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